molecular formula C29H33N3O10S B14332993 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate CAS No. 107176-89-6

10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate

Cat. No.: B14332993
CAS No.: 107176-89-6
M. Wt: 615.7 g/mol
InChI Key: INPKFDPQZRHAMJ-SPIKMXEPSA-N
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Description

10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a morpholinopropyl group and a glycyl group attached to the phenothiazine core, with dimaleate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via a nucleophilic substitution reaction, where 3-chloropropylmorpholine reacts with the phenothiazine core.

    Attachment of the Glycyl Group: The glycyl group is attached through an amide bond formation, typically using glycyl chloride or glycyl anhydride in the presence of a base.

    Formation of the Dimaleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the dimaleate salt.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of phenothiazine.

    Substitution: Various substituted phenothiazine derivatives depending on the reagents used.

Scientific Research Applications

10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of optoelectronic materials and sensors.

Mechanism of Action

The mechanism of action of 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.

    Pathways Involved: The compound modulates neurotransmitter signaling pathways, leading to its therapeutic effects in psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • 10-(3’-N-Morpholinopropyl)phenoxazine
  • 10-(4’-N-Morpholinobutyl)phenoxazine
  • 10-(3’-N-Morpholinopropyl)-2-chlorophenothiazine

Uniqueness

10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate is unique due to the presence of both morpholinopropyl and glycyl groups, which confer distinct chemical and biological properties. Its dimaleate salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

107176-89-6

Molecular Formula

C29H33N3O10S

Molecular Weight

615.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(3-morpholin-4-ylpropylamino)-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C21H25N3O2S.2C4H4O4/c25-21(16-22-10-5-11-23-12-14-26-15-13-23)24-17-6-1-3-8-19(17)27-20-9-4-2-7-18(20)24;2*5-3(6)1-2-4(7)8/h1-4,6-9,22H,5,10-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

INPKFDPQZRHAMJ-SPIKMXEPSA-N

Isomeric SMILES

C1N(CCOC1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1COCCN1CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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